Diethyl (octadecanoylamino)propanedioate

Description

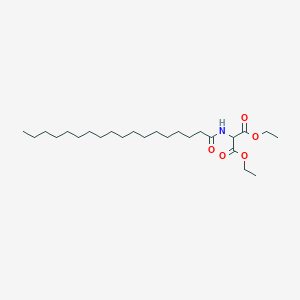

Diethyl (octadecanoylamino)propanedioate is a malonic acid derivative in which one hydrogen atom on the central carbon is replaced by an octadecanoylamino group (-NHCOC₁₇H₃₅), and both carboxylic acid groups are esterified with ethyl groups. This compound belongs to the class of substituted malonates, which are pivotal in organic synthesis, pharmaceuticals, and materials science. The octadecanoyl (stearoyl) chain confers significant lipophilicity, making it distinct from shorter-chain or aromatic analogs .

Properties

CAS No. |

651312-92-4 |

|---|---|

Molecular Formula |

C25H47NO5 |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

diethyl 2-(octadecanoylamino)propanedioate |

InChI |

InChI=1S/C25H47NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(27)26-23(24(28)30-5-2)25(29)31-6-3/h23H,4-21H2,1-3H3,(H,26,27) |

InChI Key |

NPSVUGPTNGSMEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (octadecanoylamino)propanedioate typically involves the reaction of diethyl malonate with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the octadecanoyl chloride to form the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (octadecanoylamino)propanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Substitution: Nucleophiles such as amines or alcohols

Major Products

Hydrolysis: Octadecanoic acid and diethyl malonate

Oxidation: Octadecanoic acid derivatives

Substitution: Various substituted amides or esters

Scientific Research Applications

Diethyl (octadecanoylamino)propanedioate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of diethyl (octadecanoylamino)propanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its long-chain fatty acid moiety may allow it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, the compound’s ester and amide groups can participate in biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Molecular Features

Substituent variations among malonate derivatives significantly influence their physical, chemical, and functional properties. Key analogs include:

Table 1: Structural Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Diethyl malonate | None | C₇H₁₂O₄ | 160.17 | 105-53-3 |

| Diethyl acetamidomalonate | Acetylamino (-NHCOCH₃) | C₉H₁₅NO₅ | 217.22 | 1068-90-2 |

| Diethyl (acetylamino)(octyl)propanedioate | Acetylamino, Octyl (-C₈H₁₇) | C₁₇H₃₁N₂O₅ | 329.44 | 5440-55-1 |

| Diethyl phenylmalonate | Phenyl (-C₆H₅) | C₁₃H₁₆O₄ | 236.26 | 83-13-6 |

| Diethyl (octadecanoylamino)propanedioate | Octadecanoylamino (-NHCOC₁₇H₃₅) | C₂₇H₅₁NO₅ | 469.70 | Not reported |

- Key Observations: Chain Length: The octadecanoyl group in the target compound increases its molecular weight (~469.70) compared to acetyl (217.22) or octyl (329.44) analogs, enhancing lipophilicity . Substituent Type: Aromatic groups (e.g., phenyl in diethyl phenylmalonate) introduce rigidity and π-π interactions, whereas aliphatic chains (e.g., octyl or octadecanoyl) improve lipid solubility .

Physical and Chemical Properties

Table 2: Physical Properties

| Compound Name | Melting Point (°C) | Solubility | Estimated LogP |

|---|---|---|---|

| Diethyl malonate | -50 (liquid) | Miscible in ethanol, ether | 1.08 |

| Diethyl acetamidomalonate | 95–98 | Soluble in hot ethanol | 0.5 |

| Diethyl (acetylamino)(octyl)propanedioate | Not reported | High in chloroform | ~3.5 |

| Diethyl phenylmalonate | 16 | Soluble in benzene | 2.1 |

| This compound | Not reported | Insoluble in water | ~8.0 |

- Key Observations: Melting Points: Shorter-chain derivatives (e.g., diethyl acetamidomalonate) exhibit higher melting points due to crystalline packing, while long-chain analogs like the target compound are likely waxy solids at room temperature . Solubility: The octadecanoyl group renders the compound insoluble in polar solvents but highly soluble in lipids, contrasting with the moderate solubility of phenylmalonate in aromatic solvents .

Research Findings and Industrial Relevance

- Diethyl (acetylamino)(octyl)propanedioate (CAS 5440-55-1) is commercially available for research, with suppliers like Dayang Chem highlighting its use in specialty chemical synthesis .

- Diethyl phenylmalonate is utilized in pharmaceuticals for introducing aromatic moieties into target molecules .

Biological Activity

Diethyl (octadecanoylamino)propanedioate, with the chemical formula CHNO and CAS number 651312-92-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of diethyl malonate with octadecanoyl chloride in the presence of a base such as pyridine. The reaction conditions generally include:

- Temperature : Room temperature to 50°C

- Solvent : Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

- Catalyst/Base : Pyridine or triethylamine

This compound features a long-chain fatty acid amide linked to a malonic ester, which imparts unique chemical properties that may influence its biological activity .

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The mechanism of action involves interactions with specific molecular targets and pathways. The long-chain fatty acid moiety may allow the compound to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, the ester and amide groups can participate in biochemical reactions, influencing cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study tested the compound against various bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria. The results indicated a potential use as an antimicrobial agent in pharmaceutical formulations .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound. The results showed a reduction in pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Diethyl malonate | 105-53-3 | Malonic ester | Simpler structure without fatty acid moiety |

| Octadecanoic acid | 112-80-1 | Long-chain fatty acid | Lacks ester functionality |

| Diethyl (hexadecanoylamino)propanedioate | 651312-94-6 | Similar amide structure but shorter chain | Differences in chain length affect properties |

| Dimethyl (octadecanoylamino)-prop-2-enylazanium chloride | 68937-16-6 | Quaternary ammonium compound | Different functional groups impart distinct reactivity |

This compound stands out due to its dual functionality as both a malonic ester and a long-chain fatty acid amide, enhancing its utility in synthetic chemistry and biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.